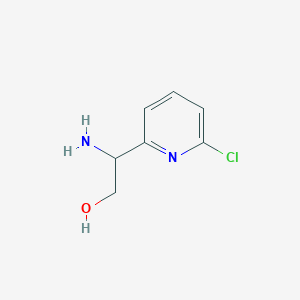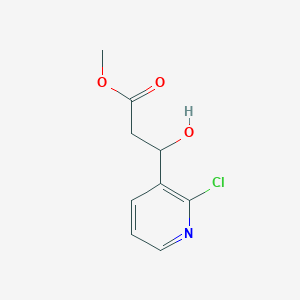
3-(Chloromethyl)-3-isopentyltetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-3-isopentyltetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans It is characterized by the presence of a chloromethyl group and an isopentyl group attached to a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-isopentyltetrahydrofuran typically involves the chloromethylation of 3-isopentyltetrahydrofuran. One common method is the reaction of 3-isopentyltetrahydrofuran with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of phase-transfer catalysts and optimized reaction conditions can enhance the efficiency of the chloromethylation process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-3-isopentyltetrahydrofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
3-(Chloromethyl)-3-isopentyltetrahydrofuran has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-3-isopentyltetrahydrofuran involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This reactivity is exploited in the design of compounds with specific biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-benzoyl)oxy)benzoic acid: Known for its anti-inflammatory and analgesic properties.
Chloromethyl methyl ether: Used as a chloromethylating agent in organic synthesis.
Uniqueness
3-(Chloromethyl)-3-isopentyltetrahydrofuran is unique due to its tetrahydrofuran ring structure combined with the chloromethyl and isopentyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other chloromethyl compounds .
Propriétés
Formule moléculaire |
C10H19ClO |
|---|---|
Poids moléculaire |
190.71 g/mol |
Nom IUPAC |
3-(chloromethyl)-3-(3-methylbutyl)oxolane |
InChI |
InChI=1S/C10H19ClO/c1-9(2)3-4-10(7-11)5-6-12-8-10/h9H,3-8H2,1-2H3 |
Clé InChI |
JIJZMWNSGFVVSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC1(CCOC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1,1-Dimethylethyl 4-[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate](/img/structure/B13560232.png)
![Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13560240.png)




![5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)
![6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B13560276.png)


